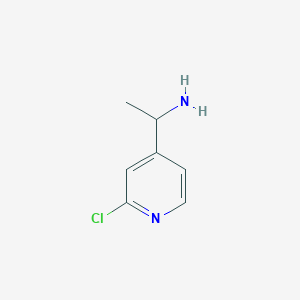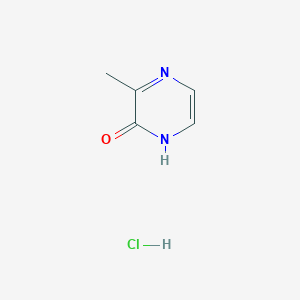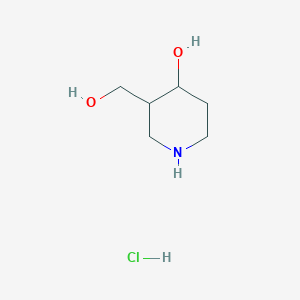
1-(2-Chloropyridin-4-yl)ethanamine
Vue d'ensemble
Description
“1-(2-Chloropyridin-4-yl)ethanamine” is a chemical compound with the formula C7H9ClN2. It has a molecular weight of 156.61 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “1-(2-Chloropyridin-4-yl)ethanamine” consists of a pyridine ring with a chlorine atom at the 2-position and an ethanamine group at the 4-position . The InChI Key for this compound is QVYJLHKUZZRYEH-YFKPBYRVSA-N .Physical And Chemical Properties Analysis
“1-(2-Chloropyridin-4-yl)ethanamine” has several physicochemical properties. It has a high GI absorption and is BBB permeant. It is also a CYP1A2 inhibitor . Its water solubility is classified as very soluble .Applications De Recherche Scientifique
DNA Interaction and Antitumor Activity
- Studies have demonstrated that copper(II) complexes involving pyridine derivatives exhibit significant DNA binding and cleavage activities, suggesting potential applications in cancer therapy and molecular biology. For example, complexes have been shown to bind avidly to calf thymus DNA, potentially offering a pathway to novel antitumor drugs (Kumar et al., 2012).
Corrosion Inhibition
- Cadmium(II) Schiff base complexes derived from pyridine-containing ligands have been investigated for their corrosion inhibition properties on mild steel in acidic environments. This application is crucial for protecting industrial infrastructure against corrosive damage, showcasing the utility of pyridine derivatives in materials science and engineering (Das et al., 2017).
Catalysis
- Pyridine-based ligands have been utilized in nickel(II) and palladium(II) complexes for catalytic applications, including ethylene oligomerization and the methoxycarbonylation of olefins. These studies highlight the role of pyridine derivatives in developing more efficient and selective catalysts for industrial processes (Nyamato et al., 2015).
Photophysics and Photochemistry
- Pyridine and imine-based ligands in iron(II) complexes have been explored for their photochemical properties, including photo-induced oxidation reactions. Such studies contribute to the understanding of light-driven processes and the development of photoactive materials for various applications, including solar energy conversion and phototherapy (Draksharapu et al., 2012).
Safety And Hazards
The safety data sheet for a similar compound, “1-(2-Chloropyridin-4-yl)ethanone”, indicates that it is toxic if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use personal protective equipment .
Propriétés
IUPAC Name |
1-(2-chloropyridin-4-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2/c1-5(9)6-2-3-10-7(8)4-6/h2-5H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVYJLHKUZZRYEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=NC=C1)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701279974 | |
| Record name | 2-Chloro-α-methyl-4-pyridinemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701279974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chloropyridin-4-yl)ethanamine | |
CAS RN |
1060811-99-5 | |
| Record name | 2-Chloro-α-methyl-4-pyridinemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1060811-99-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-α-methyl-4-pyridinemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701279974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















